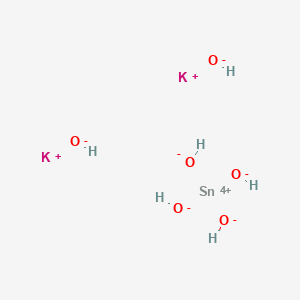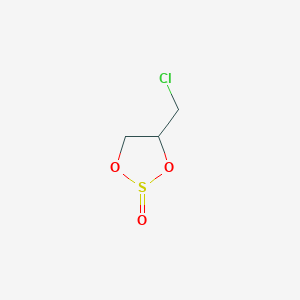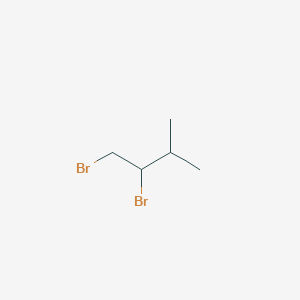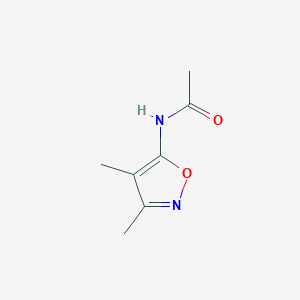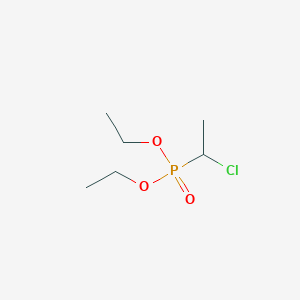
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane, commonly known as S-2, is a chemical compound that has been widely studied for its potential use as a chemical warfare agent. The compound is a colorless liquid that is highly toxic and can cause severe damage to the human body. In recent years, research has focused on the synthesis and scientific research applications of S-2, as well as its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for further study.
Mécanisme D'action
S-2 acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the body. This leads to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle weakness, respiratory distress, and seizures.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of S-2 are similar to those of other organophosphate compounds. S-2 can cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. In severe cases, S-2 exposure can lead to death.
Avantages Et Limitations Des Expériences En Laboratoire
S-2 has several advantages for use in lab experiments. For example, it is highly toxic and can be used to study the effects of organophosphate compounds on the human body. However, S-2 also has several limitations. For example, it is difficult to handle and requires specialized equipment and training to use safely.
Orientations Futures
There are several future directions for the study of S-2. One area of research could focus on the development of new treatments for S-2 exposure. Another area of research could focus on the development of new methods for synthesizing and purifying S-2. Finally, future research could focus on the use of S-2 as a tool for studying the effects of organophosphate compounds on the human body.
Méthodes De Synthèse
The synthesis of S-2 involves the reaction of 2-chloroethyl ethyl ether with phosphorus trichloride, followed by the addition of ethanol to the resulting product. This reaction produces S-2, which can then be purified through distillation or other methods.
Applications De Recherche Scientifique
S-2 has been studied for its potential use as a chemical warfare agent, as well as its use in scientific research. In particular, S-2 has been used in studies of the effects of organophosphate compounds on the human body. These studies have focused on the biochemical and physiological effects of S-2, as well as its mechanism of action.
Propriétés
Numéro CAS |
10419-78-0 |
|---|---|
Nom du produit |
1-(1-Chloroethyl-ethoxyphosphoryl)oxyethane |
Formule moléculaire |
C6H14ClO3P |
Poids moléculaire |
200.6 g/mol |
Nom IUPAC |
1-chloro-1-diethoxyphosphorylethane |
InChI |
InChI=1S/C6H14ClO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
HNKWDFZLWKGOGI-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C)Cl)OCC |
SMILES canonique |
CCOP(=O)(C(C)Cl)OCC |
Synonymes |
(1-Chloroethyl)phosphonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



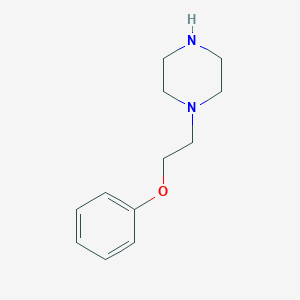
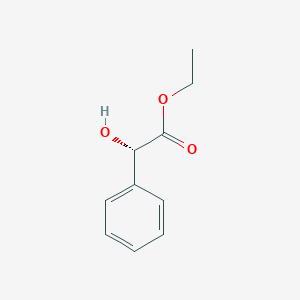
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
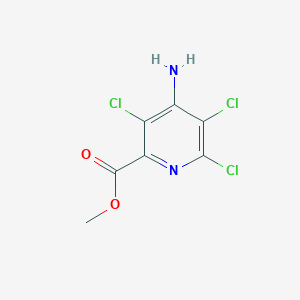
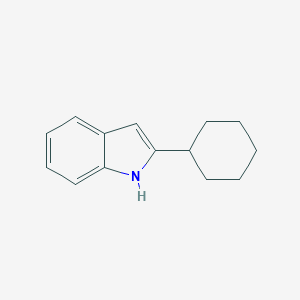
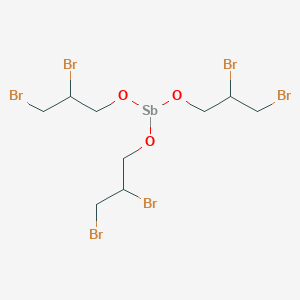
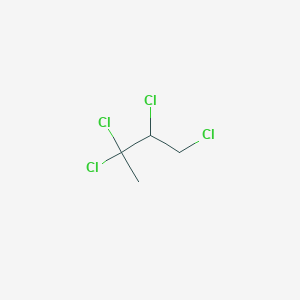
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)
